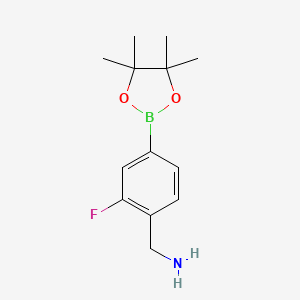![molecular formula C8H12N2O B15329136 [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol is a compound that features a pyrazole ring substituted with a methylcyclopropyl group and a methanol group Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1,3-diketones with hydrazines to form the pyrazole ring . The specific conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The exact methods used in industrial settings are often proprietary and tailored to the specific requirements of the production facility.
化学反応の分析
Types of Reactions
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the substituents.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanal or [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid.
科学的研究の応用
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-(1-methylcyclopropyl)-1H-pyrazole: Lacks the methanol group but shares the pyrazole and methylcyclopropyl moieties.
1-methyl-3-(1-methylcyclopropyl)-1H-pyrazole: Similar structure with an additional methyl group on the pyrazole ring.
3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of methanol.
Uniqueness
The presence of both the methylcyclopropyl group and the methanol group in [3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-8(2-3-8)7-4-6(5-11)9-10-7/h4,11H,2-3,5H2,1H3,(H,9,10) |
InChIキー |
STFOJXJXQZZFCU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C2=NNC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



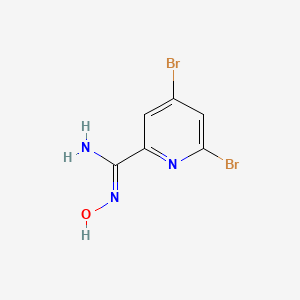
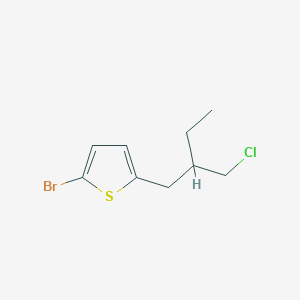
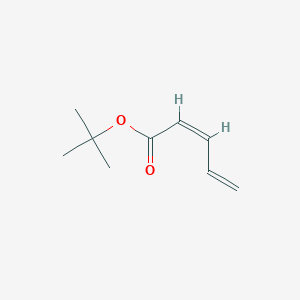
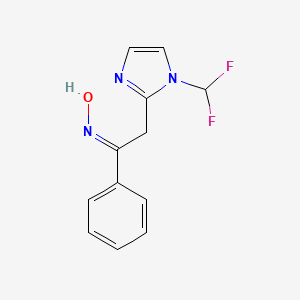
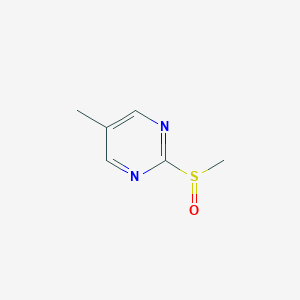
![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
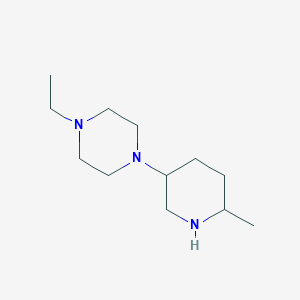
![2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329116.png)
![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrol-2-iuM carboxyfor](/img/structure/B15329144.png)
